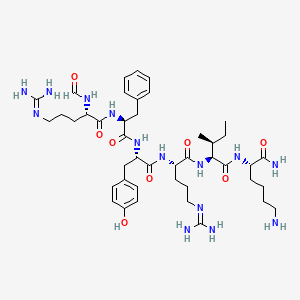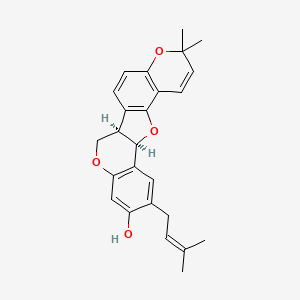
Folitenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folitenol is a pterocarpan compound with the molecular formula C25H26O4 . It is a naturally occurring compound found in the root bark of certain plants, such as Neorautanenia ficifolia
Preparation Methods
Synthetic Routes and Reaction Conditions: Folitenol can be synthesized through various chemical reactions involving the precursor compounds. One common method involves the isolation of this compound from the root bark of Neorautanenia ficifolia using solvent extraction techniques . The isolated compound can then be purified using chromatographic methods.
Industrial Production Methods: In an industrial setting, this compound can be produced by optimizing the extraction and purification processes. This involves large-scale solvent extraction followed by advanced chromatographic techniques to ensure high purity and yield. The reaction conditions, such as temperature, solvent type, and extraction time, are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Folitenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydrothis compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound and related compounds.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
Folitenol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds and as a model compound in studying pterocarpan chemistry.
Mechanism of Action
Folitenol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Enzyme Inhibition: this compound inhibits certain enzymes involved in metabolic pathways, contributing to its biological activities.
Comparison with Similar Compounds
Folitenol is unique among pterocarpans due to its specific chemical structure and properties. Similar compounds include:
Ficifolinol: Another pterocarpan with similar biological activities but different structural features.
Folinin: A related compound with distinct chemical properties and applications.
Comparison:
Ficifolinol: Both this compound and ficifolinol exhibit antioxidant and antimicrobial activities, but this compound has a higher potency in certain assays.
This compound’s unique combination of chemical structure and biological activities makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H26O4 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2R,11R)-17,17-dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol |
InChI |
InChI=1S/C25H26O4/c1-14(2)5-6-15-11-18-22(12-20(15)26)27-13-19-16-7-8-21-17(23(16)28-24(18)19)9-10-25(3,4)29-21/h5,7-12,19,24,26H,6,13H2,1-4H3/t19-,24-/m0/s1 |
InChI Key |
XERSCIKBWOLVNC-CYFREDJKSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC5=C4C=CC(O5)(C)C)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC5=C4C=CC(O5)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





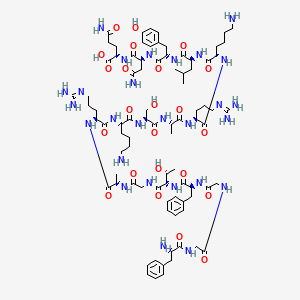
![4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)
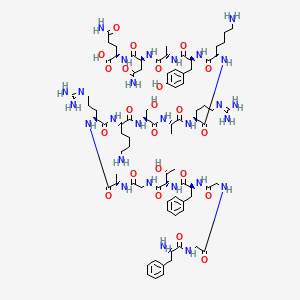


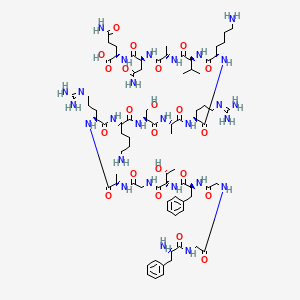
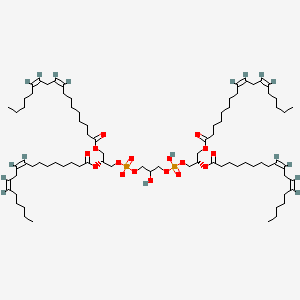
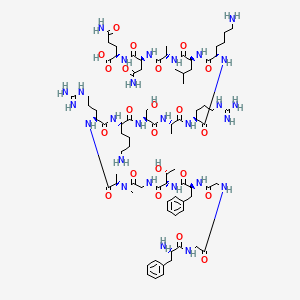
![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)

